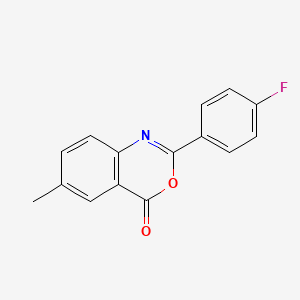
2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H10FNO2 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.06955672 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicide Development and Agricultural Applications
The introduction of fluorine atoms into certain compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one, has led to significant changes in herbicidal properties. For instance, fluorobentranil, derived from similar structural modifications, has shown enhanced broad-leaf activity and selectivity for rice, cereals, and maize. These fluorine substitutions can optimize the herbicidal efficacy and selectivity, providing a basis for developing more effective agricultural chemicals. Such advancements underscore the importance of chemical modifications in agricultural science, contributing to the sustainable management of weeds and the improvement of crop production (Hamprecht, Würzer, & Witschel, 2004).
Antitumor Properties and Pharmaceutical Applications
Fluorinated derivatives of benzothiazoles, related to the benzoxazinone structure, have been investigated for their potent antitumor properties. Studies have demonstrated that these compounds are highly cytotoxic in vitro against certain human breast cancer cell lines, but not against nonmalignant cells. This selective cytotoxicity, along with the induction of cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of this class of compounds, positions them as promising candidates for pharmaceutical development targeting cancer therapy (Hutchinson et al., 2001).
Development of Fluorescent Probes for Biological Applications
The synthesis of fluorine-containing molecules has led to the development of fluorescent probes sensitive to pH changes and specific metal cations, such as magnesium and zinc. These probes, based on modifications of the benzoxazinone structure, have shown potential in biological applications, allowing for the study of cellular processes with high sensitivity and specificity. Such research contributes to a deeper understanding of intracellular environments and the development of diagnostic tools in biotechnology and medicine (Tanaka et al., 2001).
Antimicrobial Research
Research into the antimicrobial properties of fluorinated molecules related to benzoxazinone has led to the discovery of compounds with promising activity against a range of bacterial and fungal pathogens. These studies are crucial for addressing the growing concern of antibiotic resistance, highlighting the potential for developing new antimicrobial agents that can combat resistant strains and contribute to public health (Desai, Rajpara, & Joshi, 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-7-13-12(8-9)15(18)19-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJJVLMBFHRLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
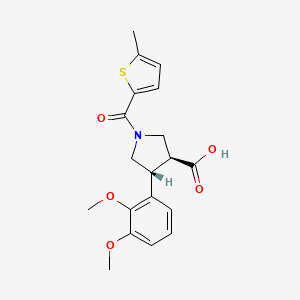
![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
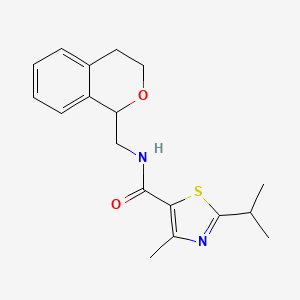
![N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide](/img/structure/B5555026.png)
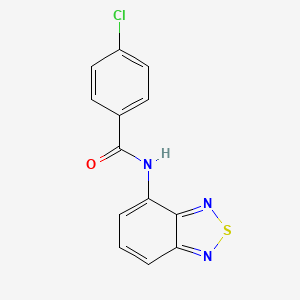
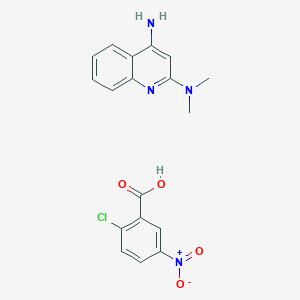
![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B5555068.png)
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-{4-[(phenylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)
